molecular formula C6H12OS B2964812 (3-Methylsulfanylcyclobutyl)methanol CAS No. 2567504-07-6

(3-Methylsulfanylcyclobutyl)methanol

Cat. No.: B2964812
CAS No.: 2567504-07-6
M. Wt: 132.22
InChI Key: PHOMPPLZGQJWLW-IZLXSQMJSA-N
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Description

(3-Methylsulfanylcyclobutyl)methanol: is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfanylcyclobutyl)methanol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Addition of the Methanol Group: The methanol group can be added through hydroxylation reactions, often using oxidizing agents such as osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Methylsulfanylcyclobutyl)methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Methylthiol, hydroxide ions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Methylcyclobutylmethanol: Product of reduction reactions.

    Substituted Cyclobutylmethanols: Products of substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (3-Methylsulfanylcyclobutyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.

Biology

    Biochemical Studies: It can be used to investigate the effects of methylsulfanyl groups on biological systems.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylsulfanylcyclobutyl)methanol involves interactions with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylcyclobutyl)methanol: Lacks the sulfanyl group, resulting in different chemical properties.

    (3-Methylsulfanylcyclobutane): Lacks the methanol group, affecting its reactivity and applications.

Uniqueness

(3-Methylsulfanylcyclobutyl)methanol is unique due to the presence of both the methylsulfanyl and methanol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylsulfanylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOMPPLZGQJWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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